Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Description

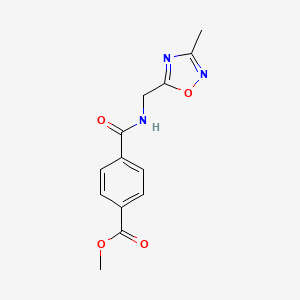

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 3-methyl-1,2,4-oxadiazole moiety via a carbamoyl bridge. This compound is of interest in medicinal chemistry due to its structural features, which combine aromaticity, hydrogen-bonding capability (from the carbamoyl group), and heterocyclic stability (from the oxadiazole ring).

Synthesis routes for analogous compounds often involve coupling reactions between activated esters (e.g., methyl 4-(chlorocarbonyl)benzoate) and amine-containing heterocycles, as seen in methods for related benzimidazole and oxadiazole derivatives .

Properties

IUPAC Name |

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-15-11(20-16-8)7-14-12(17)9-3-5-10(6-4-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCOKBIZQKJXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole or benzoate derivatives.

Scientific Research Applications

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carbamoyl group may facilitate binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate and related compounds, emphasizing pharmacological relevance and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights

Bioactivity and Binding Affinity The carboxylic acid analog (3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid) exhibits moderate binding to the RPS3 protein (-7.24 kcal/mol), though weaker than baicalein (-7.54 kcal/mol) and estetrol (-7.33 kcal/mol) at the same site . The methyl ester derivative (target compound) may exhibit altered pharmacokinetics due to increased lipophilicity, though experimental binding data are lacking. Baicalein, a flavonoid, demonstrates superior binding at both RPS3 and rRNA helix 18 sites, likely due to its planar aromatic system and multiple hydrogen-bond donors .

This trade-off is critical for bioavailability in drug design . The absence of a carbamoyl linker in Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate simplifies the structure but eliminates hydrogen-bonding interactions critical for target engagement .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, which involves condensation of methyl 4-formylbenzoate with hydroxylamine derivatives .

- Piperidine-linked analogs (e.g., compound 68 in ) require multi-step syntheses, introducing complexity but enabling diverse pharmacological targeting.

Thermal Stability

- While melting points for the target compound are unreported, related methyl esters (e.g., compound 68 ) exhibit lower melting points (98–99°C) compared to baicalein (223–225°C), reflecting differences in crystalline packing and intermolecular interactions.

Biological Activity

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 248.24 g/mol. Its structure includes a benzoate moiety linked to a carbamoyl group that is further connected to a 3-methyl-1,2,4-oxadiazol moiety.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 248.24 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with oxadiazole intermediates through carbamoylation techniques. Various methods including microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Compounds similar to the target molecule demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Oxadiazole derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain oxadiazoles can inhibit cancer cell proliferation by disrupting critical cellular pathways. For example:

- A related compound was found to inhibit c-Myc-Max dimerization in cancer cells, leading to reduced cell viability . This suggests that this compound may possess similar mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of oxadiazole derivatives:

- Tested Compounds : Various oxadiazole derivatives including methyl 4-(3-methyl-1,2,4-oxadiazol)-benzoates.

- Results : The compound exhibited significant inhibition zones against tested bacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Properties

A study focused on the anticancer properties of oxadiazoles highlighted:

- Compound Tested : An oxadiazole derivative structurally similar to methyl 4-(3-methyl)-benzoates.

- Findings : The compound inhibited cell growth in HeLa cells with an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.